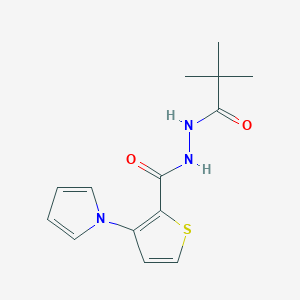
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide (CAS Number: 478062-81-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O2S, with a molecular weight of 291.37 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a hydrazide functional group that may contribute to its pharmacological properties .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, suggesting that this compound could also possess antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
In vitro studies have demonstrated that certain thiophene derivatives exhibit cytotoxic effects on cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest. Preliminary data suggests that this compound may similarly affect cancer cell proliferation through these pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with hydrazide functionalities often act as enzyme inhibitors, affecting various biochemical pathways.
- Receptor Modulation : The interaction with specific receptors involved in neurotransmission may lead to enhanced neuroprotective effects.
- Reactive Oxygen Species (ROS) Scavenging : The presence of thiophene can enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Case Study 1: Anticancer Activity
A study conducted on a series of thiophene-based hydrazone derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted that modifications to the thiophene ring could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation into related compounds revealed strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study noted that the presence of both the thiophene and hydrazide groups was crucial for the observed antimicrobial effects .
Properties
IUPAC Name |
N'-(2,2-dimethylpropanoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,3)13(19)16-15-12(18)11-10(6-9-20-11)17-7-4-5-8-17/h4-9H,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCQXYSDFGFCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














